molecular formula C14H18F2O3S B7988701 (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No. B7988701
M. Wt: 304.35 g/mol
InChI Key: OCWUKOKBIIRNFC-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H18F2O3S and its molecular weight is 304.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Infrared and Raman Spectroscopy : The 4-methylbenzenesulfonate anion, a component of the compound, was studied using ab initio quantum chemical methods and spectroscopy techniques. This research provides valuable insights for the assignment of vibrational modes in related salts (Ristova et al., 1999).

  • Synthesis of Alkylidenecyclopropanes : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, related to the compound , aids in the economical production of alkylidenecyclopropanes. These are crucial for metal-catalyzed carbocyclization and cycloisomerization reactions, relevant in alicyclic system synthesis (Ojo et al., 2014).

  • Study of Reactivity with Nucleophiles : A study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with various nucleophiles provides insights into the chemical behavior of related compounds (Forcellini et al., 2015).

  • UV Curing Ink Applications : The use of related compounds like 4-hydroxycyclohexyl-4-methylbenzenesulfonate in UV curing inks suggests potential applications in this field. The study examined the curing properties and suggested the application of acid amplifiers in UV inks (Lee et al., 2006).

  • Erosion Inhibitor in Aircraft Hydraulic Fluids : A study on the composition of commercial samples of perfluoroethylcyclohexanesulfonate, which shares a similar sulfonate group, revealed its use as an erosion inhibitor in aircraft hydraulic fluids. This research is critical in understanding the composition and utility of such compounds in industrial applications (Stefanac et al., 2018).

  • Drug Development for Neuropsychiatric and Neurological Disorders : The compound ITI-007, which includes a 4-methylbenzenesulfonate moiety, was developed as a multifunctional drug candidate for treating various neuropsychiatric and neurological disorders, demonstrating the medical applications of such compounds (Li et al., 2014).

properties

IUPAC Name

(4,4-difluorocyclohexyl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-10-12-6-8-14(15,16)9-7-12/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUKOKBIIRNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

To a solution of Example 184A (8.5 g, 57 mmol) in dichloromethane (100 mL) were added triethylamine (Aldrich, 25 mL, 180 mmol) and tosyl chloride (Aldrich, 11.4 g, 60 mmol). The reaction mixture was stirred at room temperature for 16 hours and washed with water (50 mL) and brine (50 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-50% ethyl acetate in hexanes) to afford the title compound. 1H NMR (300 MHz, chloroform-d) δ ppm 1.17-1.42 (m, 2 H) 1.57-1.69 (m, 1 H), 1.70-1.91 (m, 4 H), 1.93-2.18 (m, 2 H), 2.46 (s, 3 H), 3.86 (d, J=6.4 Hz, 2 H), 7.35 (d, J=8.5 Hz, 2 H), 7.78 (d, J=8.1 Hz, 2 H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The above (4,4-difluorocyclohexyl)methanol was dissolved in 5 ml of pyridine. Thereto 2.2 g of p-toluenesulfonyl chloride was added at 0° C. and the mixture was stirred at room temperature overnight. Thereafter, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed successively with water, dilute hydrochloric acid and aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 3.1 g of 4,4-difluorocyclohexylmethyl p-toluenesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of Example 184A (8.5 g, 57 mmol) in dichloromethane (100 mL) were added triethylamine (Aldrich, 25 mL, 180 mmol) and tosyl chloride (Aldrich, 11.4 g, 60 mmol). The reaction mixture was stirred at room temperature for 16 hours and washed with water (50 mL) and brine (50 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-50% ethyl acetate in hexanes) to afford the title compound. 1H NMR (300 MHz, chloroform-d) δ ppm 1.17-1.42 (m, 2H), 1.57-1.69 (m, 1H), 1.70-1.91 (m, 4H), 1.93-2.18 (m, 2H), 2.46 (s, 3H), 3.86 (d, J=6.4 Hz, 2H), 7.35 (d, J=8.5 Hz, 2H), 7.78 (d, J=8.1 Hz, 2H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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